molecular formula C25H32O3 B1677058 Nilestriol CAS No. 39791-20-3

Nilestriol

Katalognummer B1677058
CAS-Nummer: 39791-20-3
Molekulargewicht: 380.5 g/mol
InChI-Schlüssel: CHZJRGNDJLJLAW-RIQJQHKOSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Molecular Structure Analysis

Nilestriol has a molecular formula of C25H32O3 . Its average mass is 380.520 Da and its monoisotopic mass is 380.235138 Da . It has 6 defined stereocentres .


Physical And Chemical Properties Analysis

Nilestriol has a molecular formula of C25H32O3 . Its average mass is 380.520 Da and its monoisotopic mass is 380.235138 Da . It has 6 defined stereocentres .

Wissenschaftliche Forschungsanwendungen

1. Metabolic Profiling Analysis in Ovariectomised Rats

Liu et al. (2014) conducted a study to understand the mechanism of Nilestriol (NIL) in treating menopausal dysfunctions using a metabonomic approach. The study utilized proton Nuclear Magnetic Resonance (1H NMR)-based technologies to analyze the metabolic changes in ovariectomised rats treated with NIL. This research revealed significant metabolic alterations due to NIL treatment, particularly in insulin resistance and abnormal lactate concentrations (Liu et al., 2014).

2. Reproductive System Effects in Ovariectomized Rats

A study by Liu et al. (2000) investigated the effects of Nilestriol on the reproductive system of ovariectomized rats. The research indicated a slight stimulating effect of Nilestriol on the uteri, including the endometria and uterine smooth muscles of these rats, suggesting its potential for use in combination with progestogen (Liu et al., 2000).

3. Cardiac Function Improvement in Postmenopausal Women

Rong (2002) explored the impact of Nilestriol on cardiac functions in postmenopausal women. The study used color Doppler echocardiography to measure cardiac hemodynamic parameters and found positive changes in these parameters after Nilestriol therapy, suggesting an enhancement of cardiac function in postmenopausal women (Rong, 2002).

4. Endometrium Influence in Ovariectomized Rats

Hong (2006) conducted a study to investigate the influence of Nilestriol on the endometria of ovariectomized rats. The research showed that Nilestriol treatment induced a secretory phase in the endometria of these rats, providing insights into its effects on the endometrial phase (Hong, 2006).

5. Inhibition of Interleukin-6 mRNA in Ovariectomized Rat Bone

Jinxing (2001) investigated the effect of Nilestriol on interleukin-6 mRNA expression in ovariectomized rat bone. The study found that Nilestriol could inhibit IL-6 expression, reduce bone resorption, and maintain bone volume, indicating its potential role in postmenopausal osteoporosis management (Jinxing, 2001).

6. Lipid Profile Modification in Post-menopausal Women with Hyperlipidemia

Yan-pin (2001) explored the effects of Nilestriol on lipid profile modification in post-menopausal women with hyperlipidemia. The study demonstrated that Nilestriol significantly decreased concentrations of total cholesterol, triglycerides, and low-density lipoprotein cholesterol, indicating its beneficial impact on lipid metabolism in this demographic (Yan-pin, 2001).

7. Radiation Protection in Mice with Acute Radiation Syndrome

Yi et al. (2016) studied the radiation protection effects of Nilestriol in mice with bone marrow type of acute radiation syndrome. They found that pre-irradiation administration of Nilestriol significantly increased survival rates and improved recovery of bone marrow hematopoiesis after irradiation, suggesting its potential as a radioprotective agent (Yi et al., 2016).

8. Osteoporosis Model and Nilestriol Intervention

Zhiming (2011) analyzed the characteristics of osteoporosis in ovariectomized rats and the role of Nilestriol intervention. The study indicated that Nilestriol can increase bone mass and may have an impact on the biomechanics function of bone tissue in these models, thereby contributing to postmenopausal osteoporosis management (Zhiming, 2011).

9. Renal Protective Effect in Aged Women with Hypertension

Yang et al. (2003) investigated the renal protective effects of Nilestriol in aged hypertensive women. The study found that Nilestriol significantly decreased levels of urinary transferrin and retinol binding protein, indicating its protective effect on renal function in this population (Yang et al., 2003).

10. Insulin Resistance and Lipid Metabolism in Type 2 Diabetes Mellitus

Li-xia (2010) explored the effects of Nilestriol replacement therapy on insulin resistance and lipid metabolism in postmenopausal women with type 2 diabetes mellitus. The study showed that the therapy improved insulin resistance and dyslipidemia, highlighting its potential benefits in managing diabetes-related complications in postmenopausal women (Li-xia, 2010).

11. Therapeutic Effects with Yixinkangtai Capsule in Perimenopausal Syndrome

Safety And Hazards

According to the safety data sheet, it’s recommended to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye when handling Nilestriol . Use of personal protective equipment and chemical impermeable gloves is advised . Ensure adequate ventilation and remove all sources of ignition .

Eigenschaften

IUPAC Name

(8R,9S,13S,14S,16R,17R)-3-cyclopentyloxy-17-ethynyl-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-16,17-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H32O3/c1-3-25(27)23(26)15-22-21-10-8-16-14-18(28-17-6-4-5-7-17)9-11-19(16)20(21)12-13-24(22,25)2/h1,9,11,14,17,20-23,26-27H,4-8,10,12-13,15H2,2H3/t20-,21-,22+,23-,24+,25+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHZJRGNDJLJLAW-RIQJQHKOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(C1CC(C2(C#C)O)O)CCC4=C3C=CC(=C4)OC5CCCC5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1C[C@H]([C@]2(C#C)O)O)CCC4=C3C=CC(=C4)OC5CCCC5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H32O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601043308
Record name Nylestriol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601043308
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

380.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Nilestriol

CAS RN

39791-20-3
Record name Nilestriol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=39791-20-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Nylestriol [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039791203
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Nylestriol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601043308
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name NYLESTRIOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7JA3B3IALU
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Nilestriol
Reactant of Route 2
Reactant of Route 2
Nilestriol
Reactant of Route 3
Nilestriol
Reactant of Route 4
Nilestriol
Reactant of Route 5
Nilestriol
Reactant of Route 6
Nilestriol

Citations

For This Compound
260
Citations
YR Liu, RQ Huang, BK Xiao, JY Yang… - Molecular and cellular …, 2014 - Elsevier
Nilestriol (NIL) has been applied to treat menopausal dysfunctions, yet its mechanism has remained unknown. To understand the relationship between the changes in homeostatic …
Number of citations: 17 www.sciencedirect.com
CY Li, T Wu, QN Li, NC Liang, LF Huang… - Zhongguo yao li xue …, 1997 - europepmc.org
Aim To compare the total coumarins from dried fruits of Cnidium monnieri (TCCM) and nilestriol (Nil) against osteoporosis. Methods SD rats (40, female, 3-month-old) were randomly …
Number of citations: 8 europepmc.org
L Yi, L Wang, Y Shan, X Liu, Z Yu… - Chinese Journal of …, 2016 - pesquisa.bvsalud.org
… of pre-irradiation administrations of nilestriol on the mice with bone … Methods The nilestriol administration protocols were … Results Pre-irradiation administration of nilestriol at two-or three-…
Number of citations: 1 pesquisa.bvsalud.org
H Liu, K Xu, J Tan, S Yang - Hua xi yi ke da xue xue bao= Journal of …, 2000 - europepmc.org
The purpose of this study was to determine the effects of Nilestriol on reproductive system. Female SD rats, aged 4 months, were randomly divided into three groups. The OVX group's …
Number of citations: 3 europepmc.org
K Xu, H Liu, S Bi, S Yang, J Tan - Hua xi yi ke da xue xue bao …, 1998 - europepmc.org
This study was designed to evaluate the effect of estrogen on rat endometrium and compare the results of Nilestriol and Estradiol replacement therapies for preventing osteoporosis in …
Number of citations: 2 europepmc.org
K Yang, HW Pan, WH Jiang - Hunan yi ke da xue xue bao= Hunan …, 2003 - europepmc.org
… The women in Group A (n= 21) received nilestriol, whereas those in Group B (n= … Nilestriol can significantly decrease the levels of TRF and RBP; 3. The renal protective effect of nilestriol …
Number of citations: 2 europepmc.org
Y Song, Q Gao, F Chen - International Journal of Clinical …, 2019 - search.ebscohost.com
… The results of this study showed that the treatment of Nilestriol … In summary, Nilestriol tablets and their combined acupuncture … Compared with Nilestriol tablets alone, Nilestriol with …
Number of citations: 0 search.ebscohost.com
H Liu, S Yang, K Xu, H Li, J Tan - Hua xi yi ke da xue xue bao …, 1993 - europepmc.org
In order to determine the effects and mechanism of Nilestriol … SHAM group to sham operation, the Nilestriol (CEE3) group to … It is convinced of using Nilestriol to prevent postmenopausal …
Number of citations: 1 europepmc.org
Q Miao, JG Li, S Miao, N Hu, J Zhang, S Zhang… - International journal of …, 2011 - mdpi.com
… between genistein and nilestriol and investigated whether … nilestriol in the present study. However, genistein administration did not exert superior effects on bone protection than nilestriol…
Number of citations: 76 www.mdpi.com
B Song, ZQ Zhang - Sichuan da xue xue bao. Yi xue ban= Journal of …, 2011 - europepmc.org
Objective To investigate the influence of nilestriol (CCE3) and exercise on bone size and bone mass in ovariectomized (OVX) rats. Methods Forty eight (48) female Sprague-Dawley (SD…
Number of citations: 1 europepmc.org

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.